硫酸氧钒五水合物

描述

Synthesis Analysis

Vanadyl sulfate pentahydrate can be synthesized through various chemical reactions, including the oxidation of alcohols with molecular oxygen. In a study by Du et al. (2010), vanadyl sulfate was used in combination with 2,2,6,6-tetramethyl-piperidyl-1-oxyl (TEMPO) for catalytic oxidation of alcohols to carbonyl compounds under mild conditions, showcasing its utility as a simple yet effective catalyst (Du et al., 2010).

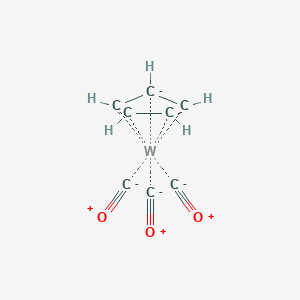

Molecular Structure Analysis

The molecular structure of vanadyl sulfate pentahydrate has been studied through various spectroscopic and crystallographic methods. For example, Ebel and Rehder (2006) explored the interaction of vanadyl sulfate with ligands containing hydroxyl groups from serine, tyrosine, and threonine, which did not show direct coordination to these functional groups but instead highlighted the significance of hydrogen bonding and π-π stacking in the formation of supramolecular structures (Ebel & Rehder, 2006).

Chemical Reactions and Properties

Vanadyl sulfate pentahydrate is known for participating in a range of chemical reactions, including oxidation processes and complex formation with various ligands. Its reactivity and catalytic properties are crucial for applications in oxidation reactions and in the synthesis of coordination complexes.

Physical Properties Analysis

The physical properties of vanadyl sulfate pentahydrate, such as solubility in concentrated sulfuric acid solutions, have been studied by Rahman and Skyllas-Kazacos (1998). They found that the solubility of VOSO4 decreases with increasing H2SO4 concentration and decreasing temperature, which is crucial for optimizing electrolyte compositions in vanadium redox batteries (Rahman & Skyllas-Kazacos, 1998).

科学研究应用

化学研究

硫酸氧钒五水合物因其独特的性质,被用于各种化学研究。 它是一种蓝色粉末,熔点为 105 °C,沸点为 330 °C . 它通常在大多数体积中立即可用,并且可以考虑使用超高纯度、高纯度、亚微米和纳米粉末形式 .

钒配合物的制备

该化合物已被用于制备新型钒配合物。 例如,研究了硫酸氧钒五水合物与2-喹啉酸的反应,从而产生了六种新型钒配合物 . 这些配合物通过红外光谱和热分析进行表征 .

胰岛素模拟活性

钒因其胰岛素模拟活性而受到广泛关注 . 钒模拟胰岛素作用的具体机制尚不清楚,但一些研究人员提出了建议 . 氧钒 (IV) 是在生理条件下溶液中存在的主要物种 .

与生物分子的相互作用

钒在其 +4 和 +5 氧化态下能够与含有负电荷的氧供体(如羧酸盐、酚盐、磷酸盐、膦酸盐、儿茶酚盐和异羟肟酸盐)的生物体系金属离子结合剂相互作用 . 它与含有 N 和 S 原子的生物小分子的相互作用比与 O 供体的相互作用弱 .

催化潜力

已研究了组成为 VO (NO 3 ) 的钒 (V) 配合物,该化合物模拟了依赖钒酸盐的卤过氧化物酶的活性中心,以了解其在过氧化物对前手性硫化物的对映选择性氧化中的催化潜力

安全和危害

未来方向

There is no rigorous evidence that oral vanadium supplementation improves glycaemic control in type 2 diabetes . The routine use of vanadium for this purpose cannot be recommended. A large-scale randomized controlled trial is needed to address this clinical question . Furthermore, the ability of vanadium to form organometallic compounds has led to an increase in the number of studies on the multidirectional biological activity of its various organic complexes in view of their application in medicine .

作用机制

Target of Action

Vanadyl sulfate pentahydrate primarily targets protein tyrosine phosphatases (PTPase) . PTPase is an enzyme that plays a crucial role in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .

Mode of Action

Vanadyl sulfate pentahydrate interacts with its targets by inhibiting the activity of PTPase . This inhibition facilitates the uptake of glucose inside the cell but only in the presence of insulin . It also interacts with metal ion binders of biological systems containing negatively charged oxygen donors such as carboxylate, phenolate, phosphate, phosphonate, catecholate, and hydroxamate .

Biochemical Pathways

Vanadyl sulfate pentahydrate affects the insulin signaling pathway . It upregulates and downregulates the mRNA expression of glucokinase and L-type pyruvate kinase, respectively . This modulation of the hepatic glycolytic pathway leads to better glycemic control .

Pharmacokinetics

It is known that the compound is soluble in water , which suggests that it could be readily absorbed and distributed in the body. The exact metabolism and excretion processes of vanadyl sulfate pentahydrate remain to be elucidated.

Result of Action

The molecular and cellular effects of vanadyl sulfate pentahydrate’s action include improved insulin sensitivity and glucose uptake in hepatic and muscle tissues . It also has potential therapeutic benefits for a range of disorders including type 2 diabetes, cancer, cardiovascular disease, and microbial pathology .

Action Environment

The action, efficacy, and stability of vanadyl sulfate pentahydrate can be influenced by various environmental factors. For instance, the biological activity of vanadium depends on factors such as the type of the derivative, manner of its administration, dose, length of treatment, and also individual- and species-specific sensitivity to the administered compound . Furthermore, the toxicity of vanadium is correlated to its degree of oxidation and chemical form .

属性

IUPAC Name |

oxovanadium(2+);sulfate;pentahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O4S.5H2O.O.V/c1-5(2,3)4;;;;;;;/h(H2,1,2,3,4);5*1H2;;/q;;;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGYBXHQARYQUAY-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

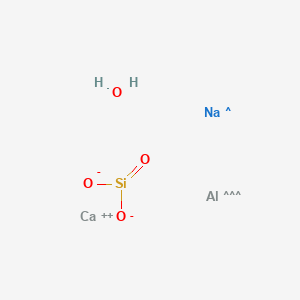

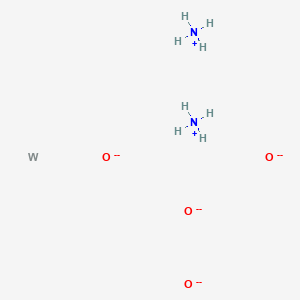

O.O.O.O.O.[O-]S(=O)(=O)[O-].O=[V+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H10O10SV | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14708-82-8, 12439-96-2 | |

| Record name | Vanadyl sulfate pentahydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14708-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vanadium, oxosulfato-, pentahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012439962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vanadyl sulfate pentahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014708828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vanadium, oxosulfato-, pentahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the structural characteristics of vanadyl sulfate pentahydrate and how is this compound typically characterized?

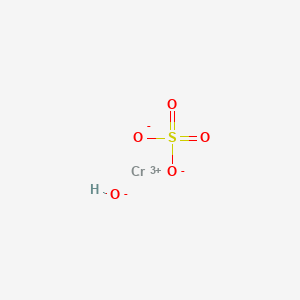

A1: Vanadyl sulfate pentahydrate (VOSO₄·5H₂O) features a central vanadium(IV) ion (VO²⁺) with a distinctive V=O double bond. This "vanadyl" ion is coordinated to a sulfate anion (SO₄²⁻) and five water molecules. The compound is frequently characterized using various techniques such as:

- Elemental analysis: This confirms the elemental composition and purity of the synthesized compound. [, , , ]

- Molar conductivity measurements: These assess the compound's electrolytic nature and behavior in solution. [, ]

- Magnetic susceptibility measurements: These provide insights into the compound's magnetic properties, particularly the unpaired electron in the d-orbital of the vanadium(IV) ion. [, , ]

- Spectroscopic methods:

- Infrared (IR) spectroscopy: This helps identify functional groups and study the coordination environment of the vanadyl ion, including the characteristic V=O stretching vibration. [, , , ]

- Electron spin resonance (ESR) spectroscopy: This technique probes the unpaired electron in the vanadium(IV) ion, providing information about its electronic structure and interactions. []

- UV-Vis spectroscopy: This is used to investigate electronic transitions and ligand-metal charge transfer phenomena in the complex. []

- ¹H NMR spectroscopy: This technique helps characterize the organic ligands present in vanadyl complexes. []

Q2: How is vanadyl sulfate pentahydrate used in the synthesis of new compounds, and what insights have been gained from these syntheses?

A2: Vanadyl sulfate pentahydrate serves as a versatile precursor in the synthesis of various oxovanadium(IV) complexes. It readily reacts with organic ligands, such as Schiff bases [, ] and azooximes [], to form coordination complexes. These reactions often involve replacing the water molecules in the coordination sphere of the vanadyl ion with the donor atoms of the ligands.

Q3: Can you elaborate on the applications of vanadyl sulfate pentahydrate in material science, specifically its role in MCM-48 materials?

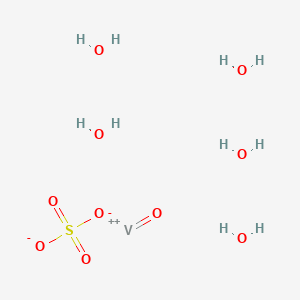

A3: Vanadyl sulfate pentahydrate acts as a vanadium source in the synthesis of vanadium-incorporated MCM-48 materials. [] MCM-48 belongs to the M41S family of mesoporous silica materials, known for their uniform pore size distributions and high surface areas, making them valuable in catalysis and adsorption.

Q4: How is polarized dispersion used to study the structure of vanadyl sulfate pentahydrate?

A4: Polarized dispersion, specifically near the vanadium K-absorption edge, plays a crucial role in determining the phase of structure factors in vanadyl sulfate pentahydrate. [] This technique relies on the anisotropic nature of the anomalous scattering tensors for vanadium when exposed to linearly polarized synchrotron radiation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。